d-Alaninol
Overview
Description
Synthesis Analysis
The synthesis of d-Alaninol involves various chemical reactions, leveraging its properties for innovative applications in peptide synthesis and enzymatic activity studies. Notably, it serves as a precursor in several biochemical reactions, emphasizing its versatility and importance in synthetic organic chemistry. For instance, the enzymic activation of D-alanine highlights the compound's foundational role in bacterial cell wall synthesis, underpinning its significance in microbiology and antibiotic research (Baddiley & Neuhaus, 1960).
Molecular Structure Analysis
The molecular structure of d-Alaninol, especially in the context of its adsorption on surfaces, has been thoroughly investigated using techniques like photoelectron spectroscopy and first-principles calculations. These studies illuminate the interaction dynamics of d-Alaninol with metallic surfaces, revealing its potential in nanotechnology and surface chemistry applications (Gori et al., 2008).
Chemical Reactions and Properties
d-Alaninol participates in various chemical reactions, showcasing its reactivity and the ability to form complex molecular structures. Its role in enzymatic processes, such as the activation and dimerization of D-alanine, underscores its importance in understanding bacterial resistance mechanisms and the development of novel antibiotics (Lee et al., 2006).
Physical Properties Analysis
The physical properties of d-Alaninol, including its adsorption characteristics and molecular geometry, are crucial for its application in material science and surface engineering. Studies focusing on its adsorption on Cu(100) provide insights into the formation of chiral monolayers, which are valuable for creating enantioselective surfaces (Irrera et al., 2007).
Chemical Properties Analysis
The chemical properties of d-Alaninol, especially its role in enzymatic reactions and peptide synthesis, highlight its utility in biochemistry and pharmaceutical research. For example, its involvement in the synthesis of peptide precursors and the activation of amino acids for bacterial cell wall synthesis illustrates its broad applicability across different scientific domains (Tran et al., 2016).
Scientific Research Applications
Mycobacterial Auxotrophic Vaccine Candidates : d-Alanine supplementation increases the viability of TAM23 in nutritionally deficient media and within macrophages, suggesting its potential use in mycobacterial auxotrophic vaccine candidates (Chacón et al., 2009).
Lactic Acid Bacteria Growth : d-Alanine is a major component in cell-wall preparations and intracellular nucleotides and is required for the growth of several lactic acid bacteria in media deficient in vitamin E8 (Baddiley & Neuhaus, 1960).
Stereoselective Organic Synthesis : Alaninol is widely used in stereoselective organic synthesis, such as in chiral catalysts, organometallic compound synthesis, and reactant modifiers (Bei, 2004).
Dental Caries Treatment : Drugs targeting d-Ala metabolism, like d-cycloserine, may serve as a potential new treatment for dental caries by inhibiting the growth of Streptococcus mutans (Qiu et al., 2016).
Mammalian Nervous and Endocrine Systems : d-Alanine has functional significance in these systems, with growing research interest due to improved measurement capabilities (Lee, Qiu, & Sweedler, 2020).
Detection of Living Bacteria In Vivo : d-Alanine-derived 11C radiotracers can detect living bacteria in vivo and show potential for clinical translation to address important human infections (Parker et al., 2020).
Antimicrobial Drug Development : Alanine racemase (Alr) is essential for the growth and competitiveness of Streptococcus mutans, making it a potential target for antimicrobial drug development (Wei et al., 2016).
Surface Chemistry : d-Alaninol functionalization of Cu(100) forms a large two-dimensional, single domain, ordered chiral structure of quadrangular tetrameric molecular units (Irrera et al., 2007).
Antituberculosis Drug Development : The crystal structure of Mycobacterium tuberculosis d-Alanine:d-alanine ligase reveals potential drugable sites for the development of more-effective Ddl inhibitors (Bruning et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-aminopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMTJMQCTUHRP-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904764 | |
Record name | (R)-2-Aminopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | (R)-(-)-2-Amino-1-propanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10983 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
d-Alaninol | |
CAS RN |
35320-23-1 | |
Record name | 2-Aminopropanol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035320231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2-Aminopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-2-Amino-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOPROPANOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770ZI70L3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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